N-(6-Nitro-2-oxo-2H-chromen-3-yl)heptanamide
Description
N-(6-Nitro-2-oxo-2H-chromen-3-yl)heptanamide (CAS: 852-32-4) is a coumarin-derived compound featuring a nitro group at the 6-position of the chromen-2-one backbone and a heptanamide substituent at the 3-position. Coumarins are widely studied for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties . This compound’s structural features position it as a candidate for applications in medicinal chemistry and materials science.
Properties
CAS No. |
852-32-4 |
|---|---|
Molecular Formula |
C16H18N2O5 |
Molecular Weight |
318.32 g/mol |
IUPAC Name |
N-(6-nitro-2-oxochromen-3-yl)heptanamide |
InChI |
InChI=1S/C16H18N2O5/c1-2-3-4-5-6-15(19)17-13-10-11-9-12(18(21)22)7-8-14(11)23-16(13)20/h7-10H,2-6H2,1H3,(H,17,19) |
InChI Key |
YXDVLGUASFCBKD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)NC1=CC2=C(C=CC(=C2)[N+](=O)[O-])OC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Nitro-2-oxo-2H-chromen-3-yl)heptanamide typically involves the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Knoevenagel condensation reaction, where salicylaldehyde reacts with ethyl acetoacetate in the presence of a base such as piperidine.
Nitration: The chromen-2-one core is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position.
Amidation: The final step involves the reaction of the nitrated chromen-2-one with heptanoyl chloride in the presence of a base like pyridine to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(6-Nitro-2-oxo-2H-chromen-3-yl)heptanamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products
Reduction: N-(6-Amino-2-oxo-2H-chromen-3-yl)heptanamide.
Substitution: Various substituted chromen-2-one derivatives depending on the nucleophile used.
Hydrolysis: 6-Nitro-2-oxo-2H-chromen-3-carboxylic acid and heptanamide.
Scientific Research Applications
N-(6-Nitro-2-oxo-2H-chromen-3-yl)heptanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of N-(6-Nitro-2-oxo-2H-chromen-3-yl)heptanamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The chromen-2-one core may interact with enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in oxidative stress or inflammation, contributing to its antioxidant and anti-inflammatory properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(6-Nitro-2-oxo-2H-chromen-3-yl)acetamide (CAS: 787-63-3)
- Structural Differences : The acetamide derivative replaces the heptanamide chain with a shorter acetyl group.
- Applications : Acetamide derivatives of nitro-coumarins are often intermediates in synthesizing fluorescent probes or bioactive molecules, though specific biological data for this compound are unavailable .
N-(4-Aminophenyl)heptanamide (Compound 16)
- Structural Differences: This compound retains the heptanamide group but replaces the nitro-coumarin backbone with a 4-aminophenyl moiety.
- Biological Activity : Identified as a histone deacetylase (HDAC) inhibitor and HIV-1 latency-reversing agent in virtual screening studies. The heptanamide chain likely enhances binding to HDAC active sites via hydrophobic interactions .
- Key Findings :
N-[4-(Heptanoylamino)phenyl]heptanamide (Compound 17)
- Structural Differences : Features two heptanamide groups attached to a phenyl ring, creating a symmetrical structure.
- Biological Activity : Similar HDAC inhibitory activity to Compound 16 but with enhanced lipophilicity, suggesting improved cellular uptake .
- Thermodynamic Stability : The extended alkyl chains may contribute to higher thermal stability, though experimental data are lacking.
N-(2-Mercaptoethyl)heptanamide
- Structural Differences : Incorporates a thiol (-SH) group instead of the coumarin backbone.
- Applications: Used in forming self-assembled monolayers (SAMs) on metal surfaces. The heptanamide chain promotes ordered packing via van der Waals interactions, while the thiol group anchors the molecule to gold or silver surfaces .
- Comparative Insight : Unlike N-(6-nitro-2-oxo-2H-chromen-3-yl)heptanamide, this compound’s utility lies in materials science rather than bioactivity.
Data Table: Key Features of this compound and Analogs
Research Findings and Implications
- This is supported by the activity of heptanamide-containing HDAC inhibitors .
- Nitro-Coumarin Backbone : The nitro group may enhance electrophilicity, making the compound a candidate for nucleophilic substitution reactions or interactions with biological targets like enzymes or DNA .
- Gaps in Knowledge: Experimental data on the target compound’s solubility, stability, and specific bioactivity are absent in the provided evidence.
Biological Activity
N-(6-Nitro-2-oxo-2H-chromen-3-yl)heptanamide is a synthetic compound derived from the coumarin family, characterized by its unique structural features, including a chromene moiety and a heptanamide side chain. This compound has garnered attention due to its potential biological activities, which are influenced by its chemical structure. This article explores the biological activity of this compound, presenting relevant data, case studies, and research findings.
Structural Characteristics
The compound's structure includes:
- Chromene Moiety : A bicyclic structure that contributes to various biological activities.
- Nitro Group : Located at the 6-position, enhancing reactivity and potential interactions with biological targets.
- Heptanamide Side Chain : May improve solubility and bioavailability compared to simpler derivatives.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Antioxidant Activity : Similar compounds have demonstrated antioxidant properties, suggesting potential for this compound in oxidative stress-related conditions.
- Anticancer Potential : Compounds with similar structures often show anticancer activities. The nitro group may play a role in modulating cellular pathways associated with cancer proliferation.
- Anti-inflammatory Effects : Coumarin derivatives have been studied for their ability to reduce inflammation, which may extend to this compound.
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 7-Hydroxycoumarin | Coumarin | Anticoagulant |
| Umbelliferone | Coumarin | Antioxidant |
| Warfarin | Coumarin | Anticoagulant |
| N-(2-Oxo-3-indolyl)acetamide | Indole Derivative | Anticancer |
This compound's combination of the nitro group and heptanamide side chain may enhance its solubility and bioavailability compared to other coumarins, potentially leading to unique biological activities not observed in simpler derivatives .
Mechanistic Insights
Understanding the mechanism of action of this compound is crucial for elucidating its pharmacodynamics. Interaction studies have indicated that:
- The compound may interact with specific enzymes or receptors involved in inflammatory and cancer pathways.
Further in vitro and in vivo studies are necessary to fully characterize these interactions and their implications for therapeutic applications.
Case Studies and Research Findings
Recent studies have focused on synthesizing derivatives of coumarins, including this compound, to evaluate their biological efficacy. For instance:
- Histone Deacetylase Inhibition : Research has shown that certain coumarin derivatives can inhibit histone deacetylases (HDACs), which are critical in cancer biology. Although specific data on this compound is limited, similar compounds have demonstrated significant HDAC inhibitory activity .
- Cell Cycle Arrest : In studies involving related compounds, significant induction of cell cycle arrest was observed in cancer cell lines, indicating potential anticancer activity that warrants further investigation for this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
